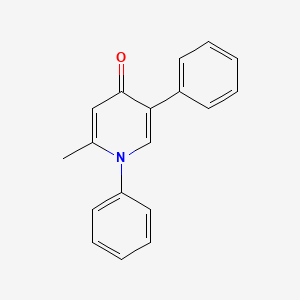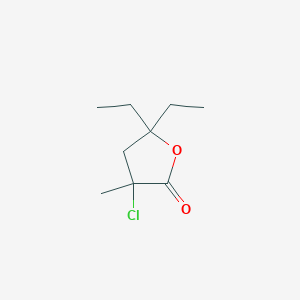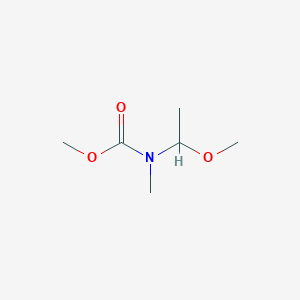![molecular formula C9H18OS B14394532 2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane CAS No. 88627-43-4](/img/structure/B14394532.png)
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane is an organic compound characterized by the presence of an ether and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane typically involves the reaction of 2-(prop-2-en-1-ylthio)ethanol with 1-bromobutane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-(prop-2-en-1-ylthio)ethanol is replaced by the butyl group from 1-bromobutane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the double bond in the prop-2-en-1-yl group using hydrogenation with a palladium catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated ethers.
Substitution: Alcohols, thiols.
Applications De Recherche Scientifique
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ether and sulfanyl functionalities into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane involves its interaction with molecular targets through its ether and sulfanyl groups. These functional groups can participate in various chemical reactions, such as forming hydrogen bonds or undergoing redox reactions, which can modulate the activity of biological molecules or materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}ethane: Similar structure but with a shorter alkyl chain.
2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}propane: Similar structure but with a different alkyl chain length.
Propriétés
Numéro CAS |
88627-43-4 |
|---|---|
Formule moléculaire |
C9H18OS |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
2-(2-prop-2-enylsulfanylethoxy)butane |
InChI |
InChI=1S/C9H18OS/c1-4-7-11-8-6-10-9(3)5-2/h4,9H,1,5-8H2,2-3H3 |
Clé InChI |
WDXLDXQQHNRTJD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCCSCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline](/img/structure/B14394466.png)
![1-[4-Chloro-3-({4-[(E)-(3,4-diethoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}amino)phenyl]-3-(octadec-1-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B14394470.png)
![N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14394475.png)

![4-[(4-Nitrophenoxy)methyl]benzamide](/img/structure/B14394495.png)
![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)

![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)


![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)

